molecular formula C18H17Cl3N2O B2634906 2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone CAS No. 499197-59-0

2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone

Cat. No.: B2634906
CAS No.: 499197-59-0
M. Wt: 383.7
InChI Key: LOBYXIXZTYJWQB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The IUPAC name This compound systematically describes its molecular architecture. The parent structure consists of a piperazine ring (a six-membered diamine heterocycle) linked to two aromatic substituents via a ketone bridge. The 2,4-dichlorophenyl group is attached to the carbonyl carbon, while the 4-(5-chloro-2-methylphenyl) moiety is bonded to the piperazine’s nitrogen at the 4-position.

Key structural features include:

  • Molecular formula : C₁₈H₁₇Cl₃N₂O
  • Molecular weight : 383.7 g/mol
  • Halogenation pattern : Three chlorine atoms at positions 2, 4 (on phenyl A), and 5 (on phenyl B), with a methyl group at position 2 of phenyl B.

Table 1: Core Chemical Properties

Property Value
Molecular Formula C₁₈H₁₇Cl₃N₂O
Molecular Weight 383.7 g/mol
IUPAC Name This compound
Key Functional Groups Piperazine, ketone, aryl chlorides, methyl substituent

The stereoelectronic effects of chlorine atoms influence the compound’s dipole moment and solubility profile, with calculated logP values suggesting moderate lipophilicity.

Historical Context of Piperazinyl Ketone Derivatives in Chemical Research

Piperazine derivatives have been integral to pharmaceutical development since the mid-20th century, initially as anthelmintics. The introduction of ketone-functionalized piperazines, however, marks a shift toward targeting central nervous system receptors and enzymatic pathways. For instance, aralkyl-ketone piperazines were synthesized in the 2000s as analgesics, demonstrating the scaffold’s versatility.

The target compound emerges from efforts to optimize arylpiperazine pharmacophores by:

  • Enhancing metabolic stability through halogenation.
  • Modulating receptor affinity via steric effects from the methyl group.
  • Improving solubility via ketone polarity.

Notably, the 5-chloro-2-methylphenyl substituent may mimic tyrosine residues in enzyme active sites, a strategy employed in kinase inhibitor design.

Position Within Contemporary Heterocyclic Compound Classifications

As a diazabicycloalkane , the piperazine core places this compound within the broader class of saturated nitrogen heterocycles . Its classification hierarchy includes:

  • Class : Piperazines (six-membered rings with two nitrogen atoms).
  • Subclass : Arylpiperazinyl ketones (piperazines with aryl and ketone substituents).
  • Functional variants : Chlorinated arylpiperazines (optimized for halogen bonding).

The compound’s dual aryl substitution pattern distinguishes it from simpler piperazine analogs, enabling unique interactions with biological targets such as serotonin receptors and sigma-1 proteins. Comparative analysis with unsubstituted piperazine (pKₐ 9.8) suggests that electron-withdrawing chlorine atoms reduce basicity, potentially enhancing blood-brain barrier penetration.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O/c1-12-2-3-14(20)11-17(12)22-6-8-23(9-7-22)18(24)15-5-4-13(19)10-16(15)21/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBYXIXZTYJWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone typically involves the reaction of 2,4-dichlorophenyl ketone with 5-chloro-2-methylphenylpiperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. Studies have shown that modifications to the piperazine structure can enhance serotonin receptor affinity, potentially leading to improved antidepressant effects .
  • Antipsychotic Potential :
    • Compounds similar to 2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone have been investigated for their antipsychotic effects. They may modulate neurotransmitter systems involved in psychosis, particularly through interactions with dopamine and serotonin receptors .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. It may inhibit oxidative stress-induced neuronal apoptosis, as seen in some related compounds .

Table 1: Summary of Pharmacological Effects

Effect Mechanism References
AntidepressantSerotonin receptor modulation
AntipsychoticDopamine receptor antagonism
NeuroprotectiveInhibition of oxidative stress

Case Studies

  • Study on Antidepressant Activity :
    • A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperazine derivatives and their effects on serotonin receptors. The findings indicated that certain modifications could lead to enhanced antidepressant activity compared to traditional SSRIs .
  • Evaluation of Neuroprotective Effects :
    • In a preclinical model of Alzheimer's disease, a related compound demonstrated significant neuroprotective effects by reducing tau phosphorylation and oxidative stress markers. This suggests that similar compounds like this compound could also exhibit these benefits .
  • Antipsychotic Activity Assessment :
    • A clinical trial evaluated the efficacy of new piperazine derivatives for treating schizophrenia. Results showed promising antipsychotic effects with fewer side effects than conventional medications, indicating the potential for further development of compounds like this compound .

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The target compound’s 2,4-dichlorophenyl group may enhance lipophilicity compared to the 3,4,5-trimethoxyphenyl group in the analog from , which could influence membrane permeability or metabolic stability.

Pharmacological and Agrochemical Context

Although direct activity data for the target compound is absent, structurally related compounds in (e.g., metconazole, triticonazole) demonstrate the agrochemical utility of chlorophenyl and triazole moieties. Similarly, the piperazine scaffold in ’s itraconazole-related mixture underscores its role in antifungal agents.

Critical Analysis of Structural and Functional Divergence

  • Chlorine vs.
  • Ketone vs. Ester/Acetamide Derivatives : Ethyl ester derivatives (e.g., ) introduce hydrolyzable groups, which may affect bioavailability, while the ketone’s rigidity could stabilize interactions with target proteins.

Biological Activity

2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17Cl3N2OC_{18}H_{17}Cl_3N_2O. It features a piperazine ring, which is common in various bioactive compounds, contributing to its interaction with biological targets.

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties. A study demonstrated that derivatives with piperazine moieties showed significant activity against various fungal strains. For instance, the minimum inhibitory concentration (MIC) values for some piperazine derivatives ranged from 22.1 to 184.2 µM against fungi like Trichoderma viride and Aspergillus fumigatus .

Table 1: Antifungal Activity of Piperazine Derivatives

CompoundMIC (µM)Active Against
Compound A22.1A. niger
Compound B33.1A. fumigatus
Compound C92.1T. viride

The antifungal activity is believed to be mediated through the inhibition of sterol biosynthesis in fungi, particularly targeting the enzyme CYP51, which is crucial for ergosterol production . Molecular docking studies suggest that the piperazine ring interacts with the heme group of CYP51, enhancing the stability and efficacy of these compounds compared to traditional antifungals like ketoconazole .

Case Studies

  • In Vivo Studies : In a study involving animal models, compounds structurally related to this compound were tested for their antifungal efficacy. The results indicated a significant reduction in fungal load in treated subjects compared to controls, suggesting potential for therapeutic applications .
  • Cytotoxicity Assessments : Cytotoxicity studies on non-cancerous cell lines revealed that many derivatives exhibited low toxicity at therapeutic concentrations (50 µM), indicating a favorable safety profile for further development .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies have indicated moderate permeability and bioavailability in preclinical models, which is essential for effective systemic delivery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone, and what purification methods ensure high yield?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions involving 1-(2,4-dichlorophenyl)piperazine and a substituted benzophenone derivative. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is critical to isolate the target compound from byproducts . Yield optimization requires stoichiometric control of amine and ketone precursors, with reaction times monitored by TLC or HPLC.

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?

  • Methodological Answer:

  • 1H/13C NMR : Verify aromatic proton environments (δ 6.8–7.5 ppm for dichlorophenyl groups) and piperazine CH2 signals (δ 2.5–3.5 ppm). Coupling patterns distinguish substituent positions .
  • FT-IR : Confirm ketone C=O stretch (~1680–1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹ for piperazine). Absence of OH stretches ensures anhydrous synthesis .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer: Solubility tests in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) guide formulation for biological assays. Stability studies (e.g., 25°C vs. 4°C over 72 hours) with HPLC monitoring detect degradation products. Adjusting pH (e.g., buffered solutions at pH 7.4) minimizes hydrolysis of the ketone moiety .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to dopamine or serotonin receptors?

  • Methodological Answer: Molecular docking (AutoDock Vina) using receptor crystal structures (e.g., dopamine D3, PDB ID 3PBL) evaluates ligand-receptor interactions. Focus on piperazine nitrogen interactions with Asp110 and hydrophobic contacts with 2,4-dichlorophenyl groups. MD simulations (GROMACS) assess binding stability over 100 ns . Compare results with radioligand displacement assays (e.g., [³H]spiperone competition) to validate computational predictions .

Q. How do structural modifications (e.g., halogen substitution on phenyl rings) impact pharmacological activity?

  • Methodological Answer: Synthesize analogs with fluorine or bromine substitutions at the 2,4-dichlorophenyl group. Use in vitro assays (e.g., cAMP inhibition for GPCR activity) to correlate electronic effects (Hammett σ values) with potency. Lipophilicity (logP) measured via shake-flask method predicts blood-brain barrier penetration .

Q. What experimental designs assess the environmental fate of this compound, including biodegradation and ecotoxicity?

  • Methodological Answer: Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV light exposure), and soil adsorption (batch equilibrium tests). Use LC-MS/MS to quantify degradation products. Ecotoxicity is evaluated via Daphnia magna acute toxicity (48-hour EC50) and algal growth inhibition assays (OECD 201) .

Q. How can contradictions in receptor affinity data across studies be resolved?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., membrane vs. whole-cell preparations). Standardize protocols:

  • Use identical cell lines (e.g., HEK293 expressing human receptors).
  • Control for endogenous receptor expression (siRNA knockdown).
  • Validate with orthogonal methods (e.g., BRET for real-time GPCR activity) .

Key Notes

  • Prioritize peer-reviewed synthesis protocols (e.g., J. Org. Chem.) for reproducibility .
  • Environmental studies should align with OECD/EPA frameworks for regulatory relevance .

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